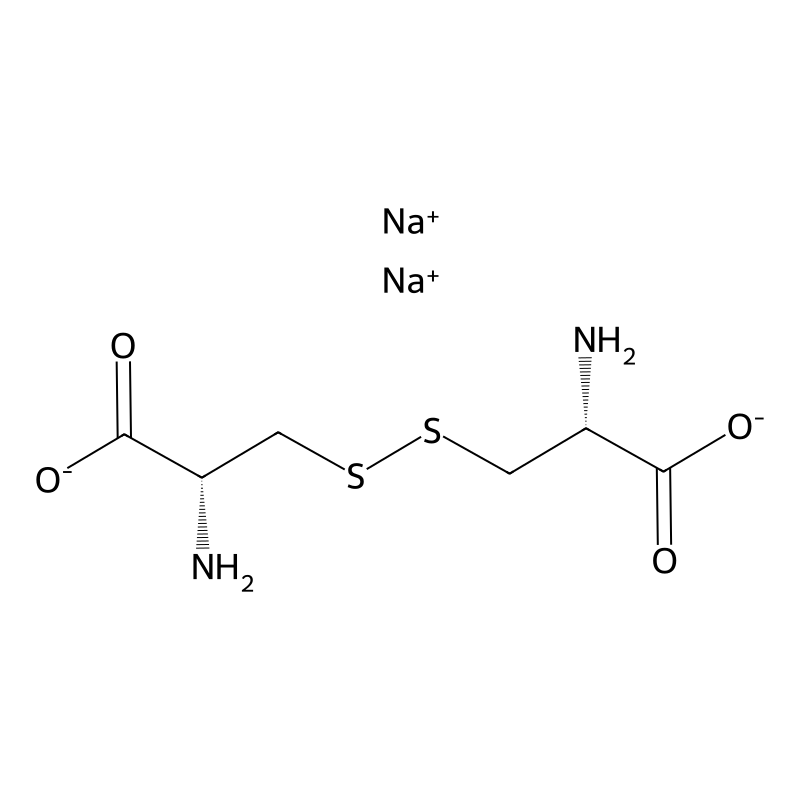

L-Cystine disodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protein Crosslinking

L-Cystine disodium salt is commonly used as a crosslinking agent in protein research. Due to the presence of disulfide bonds, it can react with the thiol groups of cysteine residues in proteins, forming covalent linkages that stabilize protein structure and prevent dissociation into subunits []. This technique is valuable for studying protein-protein interactions, protein folding, and enzyme activity [].

Glutathione System Research

L-Cystine disodium salt plays a role in research on the glutathione system, a cellular defense mechanism against oxidative stress. L-cystine is a precursor to glutathione, a tripeptide molecule that helps protect cells from damage caused by reactive oxygen species []. Studies may use L-cystine disodium salt to investigate the role of the glutathione system in various biological processes and diseases [].

Other Applications

L-Cystine disodium salt may also be used in various other scientific research applications, such as:

L-Cystine disodium salt is a derivative of the amino acid cystine, characterized by the presence of two sodium ions associated with the cystine molecule. It is often encountered in its monohydrate form, which contains one molecule of water for each molecule of salt. L-Cystine itself is a dimeric form of the amino acid cysteine, formed by the oxidation of two cysteine molecules, resulting in a disulfide bond between them. The chemical formula for L-Cystine disodium salt monohydrate is Cystine-Na2·H2O, with a molecular weight of approximately 258.25 g/mol .

- Providing a source of cystine: As a cystine derivative, it can be used to study the role of cystine in protein structure and stability, or in reactions involving disulfide bond formation and reduction.

- Buffering capacity: Due to the presence of carboxylate groups, L-cystine disodium salt may exhibit buffering properties in certain solutions [].

L-Cystine disodium salt exhibits various biological activities, primarily due to its role as a source of sulfur in biological systems. It is involved in protein synthesis and contributes to the formation of disulfide bonds, which are crucial for protein structure and stability. Furthermore, it may have antioxidant properties, helping to combat oxidative stress by participating in redox reactions within cells. Its potential therapeutic applications include use in treating conditions related to cysteine deficiency and as a supplement to support skin health and wound healing .

The synthesis of L-Cystine disodium salt can be achieved through several methods:

- Direct Reaction: The most common method involves the oxidation of cysteine using oxidizing agents such as hydrogen peroxide or iodine.

- Acetylation Method: As described in recent patents, L-cystine can be reacted with acetylating agents like acetyl chloride under controlled conditions to yield N,N'-diacetyl-L-cystine disodium salt .

- Neutralization: Neutralizing L-cystine with sodium hydroxide can also produce L-cystine disodium salt directly from its acidic form.

These methods highlight the versatility in synthesizing L-Cystine disodium salt from readily available precursors.

L-Cystine disodium salt finds applications across various fields:

- Pharmaceuticals: Used as an ingredient in formulations aimed at enhancing skin health and treating cysteine-related deficiencies.

- Nutritional Supplements: Commonly included in dietary supplements for its potential antioxidant effects and role in protein synthesis.

- Cosmetics: Utilized in skincare products for its skin-repairing properties and ability to promote collagen production.

- Research: Employed as a biochemical reagent in studies related to protein structure and function .

L-Cystine disodium salt shares similarities with several other compounds, particularly those derived from cysteine or containing sulfur:

| Compound | Structure Type | Unique Features |

|---|---|---|

| N-Acetyl-L-Cysteine | Acetylated Amino Acid | More soluble than L-Cystine; used for detoxification |

| Glutathione | Tripeptide | Acts as a major antioxidant; contains gamma-glutamyl linkage |

| Taurine | Sulfonic Acid | Involved in bile salt formation; different functional group |

| Cysteamine | Aminothiol | Contains a thiol group; used for cystinosis treatment |

L-Cystine disodium salt is unique due to its dual sodium ions which enhance its solubility and stability compared to other sulfur-containing compounds. Its role as a precursor for various biochemical processes further differentiates it from similar compounds.